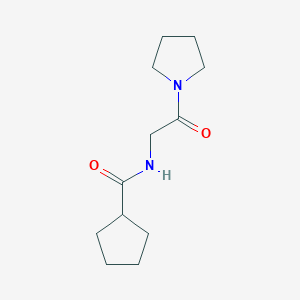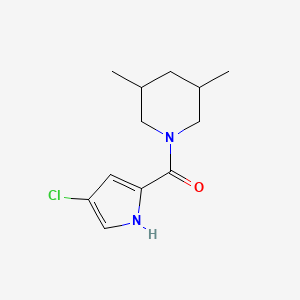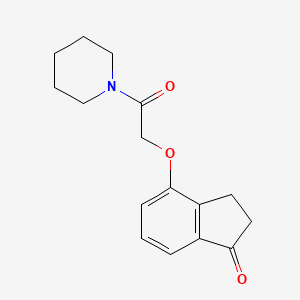
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that belongs to the class of cyclobutane carboxamides. It is commonly referred to as "FLF-147" and is known for its potential applications in scientific research. This compound has gained significant attention due to its ability to modulate the activity of certain proteins, which makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide involves the modulation of protein activity. It has been found to bind to certain proteins and alter their conformation, which results in a change in their activity. This modulation of protein activity can lead to various cellular responses such as cell growth inhibition, apoptosis induction, and differentiation.
Biochemical and Physiological Effects:
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has been shown to have neuroprotective effects in the study of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has several advantages and limitations for lab experiments. Its ability to modulate protein activity makes it a potential candidate for drug discovery and development. However, its mechanism of action is not fully understood, which makes it challenging to study. It also has limited solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide. One potential direction is to study its potential as a cancer therapy. It has shown promising results in the inhibition of cancer cell growth and induction of apoptosis, which makes it a potential candidate for cancer treatment. Another direction is to study its potential as a neuroprotective agent. It has shown neuroprotective effects in the study of Alzheimer's disease and Parkinson's disease, which makes it a potential candidate for the treatment of these diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis method of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the preparation of 3-fluorophenylacetic acid, which is then converted into 3-fluorophenylacetyl chloride. This intermediate is then reacted with N-ethylcyclobutanamine to obtain N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has shown promising results in various scientific research applications. It has been found to modulate the activity of certain proteins that are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential candidate for drug discovery and development. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-2-15-12(16)13(7-4-8-13)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSJXYRZNSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)




![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
